molecular formula C23H31N5O2 B12169187 N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B12169187
M. Wt: 409.5 g/mol
InChI Key: XPQFGBGOIYNZBF-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide” is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the methoxypyridazinyl moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide” would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique pharmacological properties or synthetic utility.

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H31N5O2/c1-30-22-10-9-21(25-26-22)28-13-5-8-19(17-28)23(29)24-20-11-14-27(15-12-20)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,19-20H,5,8,11-17H2,1H3,(H,24,29)

InChI Key

XPQFGBGOIYNZBF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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